5-Chloro-2-methoxyphenylboronic acid
Overview
Description
5-Chloro-2-methoxyphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their utility in various chemical reactions, particularly in Suzuki cross-coupling reactions, which are widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 5-Chloro-2-methoxyphenylboronic acid, they do provide insights into related compounds and methodologies that could be applicable. For instance, the synthesis of 2-methoxy-5-pyrimidylboronic acid is achieved through lithium-halogen exchange reactions followed by reaction with triisopropylborate . This method could potentially be adapted for the synthesis of 5-Chloro-2-methoxyphenylboronic acid by starting with an appropriate halogenated precursor.
Molecular Structure Analysis
Boronic acids typically have a trigonal planar geometry around the boron atom due to its sp2 hybridization. The molecular structure of these compounds can be further analyzed through X-ray crystallography, as demonstrated for compound 2.0.5H2O in the provided papers . Although the specific structure of 5-Chloro-2-methoxyphenylboronic acid is not discussed, it can be inferred that it would exhibit similar structural characteristics to other arylboronic acids.
Chemical Reactions Analysis
The papers suggest that boronic acids are versatile reagents in Suzuki cross-coupling reactions, which are used to create carbon-carbon bonds between various organic moieties . The boronic acid acts as a nucleophile, coupling with an electrophilic halide in the presence of a palladium catalyst and a base. Although the specific reactions of 5-Chloro-2-methoxyphenylboronic acid are not detailed, its behavior in such reactions would likely be comparable to that of other boronic acids.
Physical and Chemical Properties Analysis
Boronic acids are generally stable under dry conditions but can form boronic esters in the presence of diols or can undergo hydrolysis to form boric acid in the presence of water. The physical properties such as melting point, boiling point, and solubility are influenced by the substituents on the phenyl ring. The presence of a methoxy group and a chlorine atom on the phenyl ring of 5-Chloro-2-methoxyphenylboronic acid would affect its polarity and hydrogen bonding capability, potentially impacting its solubility and reactivity.
Scientific Research Applications
Fluorescence Quenching Studies
5-Chloro-2-methoxyphenylboronic acid (5CMPBA) has been studied for its fluorescence quenching properties. Geethanjali et al. (2015) explored the quenching mechanism of 5CMPBA using steady state fluorescence measurements, providing insights into the static quenching mechanism and its potential applications in fluorescence-based sensors and analytical techniques [Geethanjali, Nagaraja, & Melavanki, 2015].
Synthesis of Novel Derivatives
5CMPBA is used in the synthesis of various derivatives with potential pharmacological applications. A study by Ikram et al. (2015) discusses the use of arylboronic acids, including 5CMPBA, in the synthesis of thiophene derivatives, highlighting the role of different substituents on these acids in determining the properties of the synthesized compounds [Ikram et al., 2015].
Applications in Supramolecular Assemblies
Research by Pedireddi and Seethalekshmi (2004) demonstrates the use of phenylboronic and 4-methoxyphenylboronic acids, closely related to 5CMPBA, in the design and synthesis of supramolecular assemblies. This highlights its potential use in the development of novel materials and nanotechnology [Pedireddi & Seethalekshmi, 2004].
Biofilm Inhibition and Anti-thrombolytic Activities
The compound 5CMPBA is involved in the synthesis of molecules with significant biofilm inhibition and anti-thrombolytic activities. This was evidenced in the study by Hocková et al. (2003), where derivatives of pyrimidines, including those utilizing boronic acids like 5CMPBA, showed notable antiretroviral activity [Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003].
Attachment and Detachment in Ruthenium-Catalyzed Silylation
A study by Ihara and Suginome (2009) utilized o-C-H silylation of arylboronic acids, including compounds similar to 5CMPBA, to demonstrate their potential in selective silylation reactions. This research is significant for its implications in synthetic chemistry and material science [Ihara & Suginome, 2009].
Safety And Hazards
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBVAOHFMSQDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370921 | |
Record name | 5-Chloro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxyphenylboronic acid | |
CAS RN |
89694-48-4 | |
Record name | 5-Chloro-2-methoxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89694-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boronic acid, B-(5-chloro-2-methoxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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